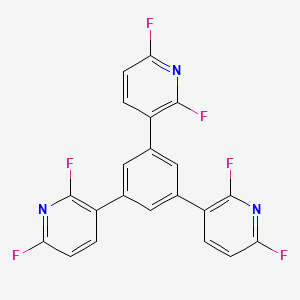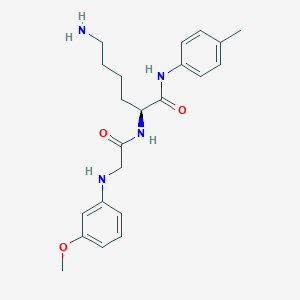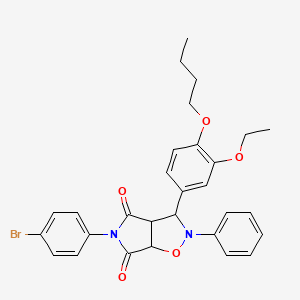![molecular formula C11H18O4 B12629804 9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde CAS No. 918902-01-9](/img/structure/B12629804.png)
9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Metil-7,8,12-trioxaspiro[56]dodecano-9-carbaldehído es un compuesto químico con la fórmula molecular C11H18O4. Es conocido por su estructura espirocíclica única, que incluye tres átomos de oxígeno y un grupo funcional aldehído.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9-Metil-7,8,12-trioxaspiro[5.6]dodecano-9-carbaldehído normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la formación del sistema de anillo espirocíclico seguido de la introducción del grupo aldehído. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para lograr el producto deseado con alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas optimizadas para garantizar la escalabilidad y la rentabilidad. El uso de reactores de flujo continuo y técnicas de purificación avanzadas puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
9-Metil-7,8,12-trioxaspiro[5.6]dodecano-9-carbaldehído sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar ácidos carboxílicos.
Reducción: El grupo aldehído se puede reducir para formar alcoholes.
Sustitución: La estructura espirocíclica puede sufrir reacciones de sustitución, donde uno o más átomos son reemplazados por diferentes átomos o grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) para la oxidación, agentes reductores como el borohidruro de sodio (NaBH4) para la reducción y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan en función de la transformación deseada.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo aldehído produce ácidos carboxílicos, mientras que la reducción produce alcoholes.
Aplicaciones Científicas De Investigación
9-Metil-7,8,12-trioxaspiro[5.6]dodecano-9-carbaldehído tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar los procesos e interacciones biológicas.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual 9-Metil-7,8,12-trioxaspiro[5.6]dodecano-9-carbaldehído ejerce sus efectos implica interacciones con objetivos y vías moleculares. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas, lo que lleva a cambios en su estructura y función. La estructura espirocíclica también puede interactuar con receptores o enzimas específicos, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
- 7,8,12-Trioxaspiro[5.6]dodecano-9-carboxaldehído
- 9-Metil-7,8,12-trioxaspiro[5.6]dodecano-9-ácido carboxílico
Unicidad
En comparación con compuestos similares, 9-Metil-7,8,12-trioxaspiro[56]dodecano-9-carbaldehído destaca por sus grupos funcionales y características estructurales específicas.
Propiedades
Número CAS |
918902-01-9 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
9-methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde |
InChI |
InChI=1S/C11H18O4/c1-10(9-12)7-8-13-11(15-14-10)5-3-2-4-6-11/h9H,2-8H2,1H3 |
Clave InChI |
MKBJSYZFTGXSJB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC2(CCCCC2)OO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

![Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)

![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)


![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)

![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)
![N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12629789.png)
![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
